

Spectroscopic Properties of 1,4-Benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,4-Benzoquinone	
Cat. No.:	B044022	Get Quote

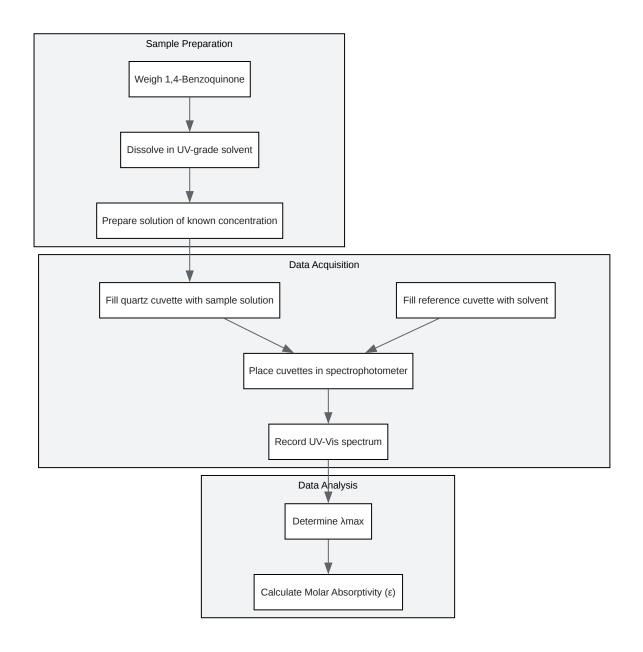
Introduction

1,4-Benzoquinone (p-benzoquinone) is a cyclic conjugated diketone with the chemical formula C₆H₄O₂. It exists as bright-yellow crystals with a characteristic sharp odor. This compound is of significant interest in various fields, including organic synthesis, materials science, and pharmacology, due to its redox properties and ability to participate in various chemical reactions. A thorough understanding of its spectroscopic characteristics is crucial for its identification, quantification, and the study of its interactions in different chemical and biological systems. This technical guide provides an in-depth analysis of the spectroscopic properties of **1,4-benzoquinone**, focusing on its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **1,4-benzoquinone** reveals characteristic absorption bands arising from electronic transitions within the molecule. The spectrum is influenced by the solvent used, which can cause shifts in the absorption maxima (λ max).

Data Presentation: UV-Vis Absorption of **1,4-Benzoquinone**


Solvent	λmax (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)	Electronic Transition	Reference
Acetonitrile	239.75	17000	$\pi \to \pi$	[1]
Aqueous 0.2 M NaHSO4	244	Not specified	$\pi \to \pi$	[2]
Heptane	251	Not specified	π → π	[3]
Water/Methanol (9:1, v/v)	248	Not specified	π → π	

Experimental Protocol: UV-Vis Spectroscopy

A solution of **1,4-benzoquinone** is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent.[4] The concentration is chosen to yield an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1.0. A quartz cuvette with a 1 cm path length is rinsed and filled with the sample solution.[4] A reference cuvette is filled with the pure solvent. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm), and the absorbance values are measured.[2] The absorption maxima (λ max) and the corresponding absorbance are determined from the spectrum.

Experimental Workflow: UV-Vis Spectroscopy

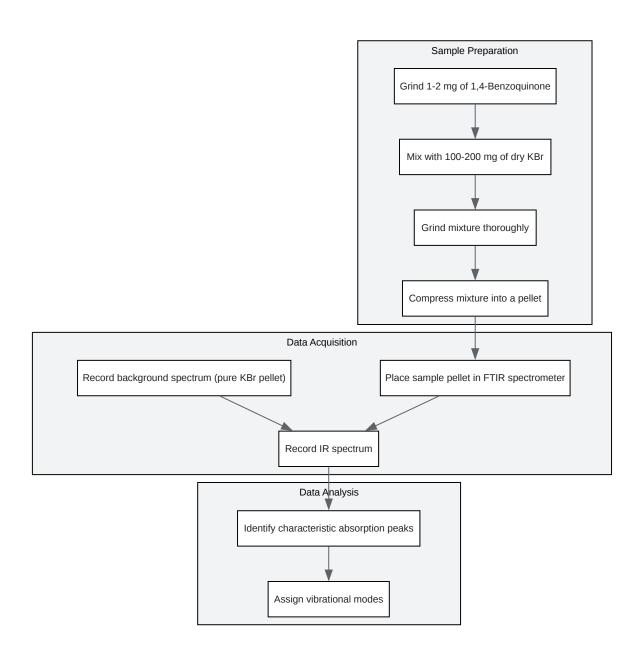
Click to download full resolution via product page

Figure 1: Experimental workflow for UV-Vis spectroscopy of **1,4-benzoquinone**.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-benzoquinone** provides valuable information about the functional groups present in the molecule. The characteristic peaks correspond to the vibrational frequencies of specific bonds.

Data Presentation: IR Absorption of 1,4-Benzoquinone


Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Reference
3052	C-H stretching	Not specified	
1662	C=O stretching	Strong	
1587	C=C stretching	Not specified	[5]
885	C-H out-of-plane bending	Not specified	
422	C=O in-plane bending	Not specified	

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

A small amount of **1,4-benzoquinone** (1-2 mg) is finely ground in an agate mortar.[6] Approximately 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is thoroughly ground to ensure a homogenous sample.[6][7] The mixture is then transferred to a pellet-forming die and compressed under high pressure (typically several tons) to form a transparent or translucent pellet.[8] A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow: FTIR Spectroscopy (KBr Pellet Method)

Click to download full resolution via product page

Figure 2: Experimental workflow for FTIR spectroscopy of **1,4-benzoquinone** using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **1,4-benzoquinone**. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,4-benzoquinone** shows a single signal for the four equivalent vinyl protons.

Data Presentation: ¹H NMR of **1,4-Benzoquinone**

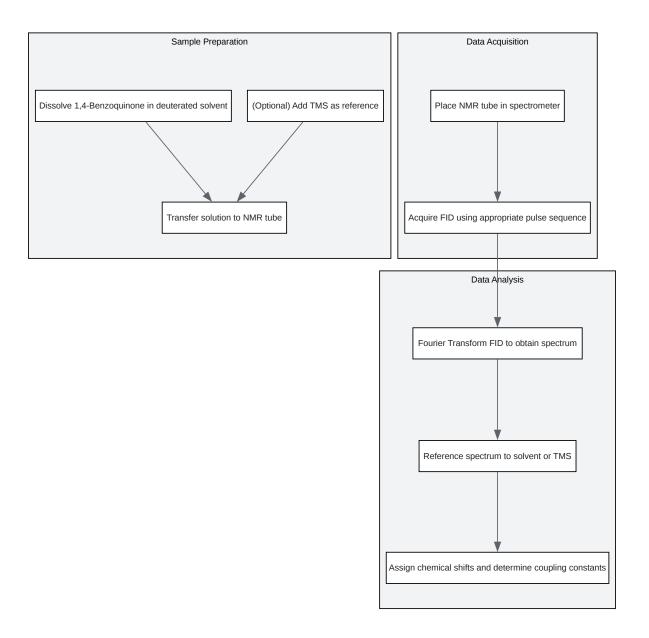
Solvent	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment	Reference
CDCl ₃	6.78	Singlet	Not applicable	4 x vinyl C-H	[9]
DMSO-d ₆	6.87	Singlet	Not applicable	4 x vinyl C-H	[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **1,4-benzoquinone** exhibits two signals corresponding to the two types of carbon atoms: the carbonyl carbons and the vinyl carbons.

Data Presentation: ¹³C NMR of **1,4-Benzoquinone**

Solvent	Chemical Shift (δ) (ppm)	Assignment	Reference
CDCl ₃	187.0	C=O	[9]
CDCl ₃	137.0	C=C	[9]
DMSO-d ₆	187.5	C=O	[10]
DMSO-d ₆	137.2	C=C	[10]



Experimental Protocol: NMR Spectroscopy

A small amount of **1,4-benzoquinone** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSOd₆) in an NMR tube.[11] The concentration is typically in the range of 5-25 mg in 0.5-0.7 mL of solvent. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added (δ = 0.00 ppm). The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. [12] The acquired data (Free Induction Decay - FID) is then Fourier transformed to produce the NMR spectrum.

Experimental Workflow: NMR Spectroscopy

Click to download full resolution via product page

Figure 3: Experimental workflow for NMR spectroscopy of **1,4-benzoquinone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PhotochemCAD | 1,4-Benzoquinone [photochemcad.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. youtube.com [youtube.com]
- 9. Showing Compound 1,4-Benzoquinone (FDB005755) FooDB [foodb.ca]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Properties of 1,4-Benzoquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044022#spectroscopic-properties-of-1-4-benzoquinone-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com